molecular formula C6H4BClF2O2 B1456716 4-Chloro-2,3-difluorophenylboronic acid CAS No. 1160561-28-3

4-Chloro-2,3-difluorophenylboronic acid

Cat. No. B1456716
CAS RN: 1160561-28-3
M. Wt: 192.36 g/mol
InChI Key: QADBJOSUOMFYHK-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluorophenylboronic acid is a boronic acid derivative . It is used as an intermediate for pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of 4-Chloro-2,3-difluorophenylboronic acid can be achieved from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water . Protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of this compound .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2,3-difluorophenylboronic acid is C6H4BClF2O2 . Its average mass is 192.356 Da and its monoisotopic mass is 191.996094 Da .


Chemical Reactions Analysis

4-Chloro-2,3-difluorophenylboronic acid can participate in Suzuki-Miyaura cross-coupling reactions . It can also undergo protodeboronation .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

4-Chloro-2,3-difluorophenylboronic acid: is a pivotal reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic synthesis, allowing for the formation of carbon-carbon bonds between various aryl or vinyl boronic acids and aryl or vinyl halides or triflates. The resulting biaryl compounds are foundational structures in pharmaceuticals, agrochemicals, and organic materials.

Protodeboronation Studies

The compound has been utilized in the study of protodeboronation, a process that involves the removal of the boron moiety from boronic esters . This is particularly significant in the synthesis of complex molecules where the boron group is a temporary placeholder that needs to be removed without affecting the rest of the molecule’s structure.

Radical-Polar Crossover Reactions

In radical-polar crossover reactions, 4-Chloro-2,3-difluorophenylboronic acid acts as a building block that can introduce a difluorophenyl group into a molecule . These reactions are useful for creating molecules with novel properties, which can be important in the development of new materials and drugs.

Homologation and Conjunctive Cross Couplings

The boronic acid derivative is used in homologation processes and conjunctive cross couplings . These methods extend the carbon chain of a molecule, providing a pathway to synthesize larger and more complex organic compounds. This is particularly useful in the field of synthetic organic chemistry.

Synthesis of Fluorinated Biaryl Derivatives

Fluorinated biaryl derivatives are synthesized using 4-Chloro-2,3-difluorophenylboronic acid via Suzuki cross-coupling reactions with aryl and heteroaryl halides . These derivatives are important in medicinal chemistry due to the unique properties imparted by the fluorine atoms, such as increased stability and lipophilicity.

Development of Phosphorescent Materials

This boronic acid is involved in the synthesis of phosphorescent materials, which are used in the development of organic light-emitting diodes (OLEDs) . The introduction of the difluorophenyl group can alter the electronic properties of the material, enhancing its emission characteristics.

Safety and Hazards

4-Chloro-2,3-difluorophenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2,3-difluorophenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group, becoming oxidized in the process . In the transmetalation step, the 4-Chloro-2,3-difluorophenylboronic acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 4-Chloro-2,3-difluorophenylboronic acid . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The organoboron reagents used in this process are relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The primary result of the action of 4-Chloro-2,3-difluorophenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including fluorinated biaryl derivatives .

Action Environment

The efficacy and stability of 4-Chloro-2,3-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can proceed under mild conditions . The specific reaction conditions, such as temperature and the presence of other reagents, can impact the efficiency of the reaction .

properties

IUPAC Name

(4-chloro-2,3-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADBJOSUOMFYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3-difluorophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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